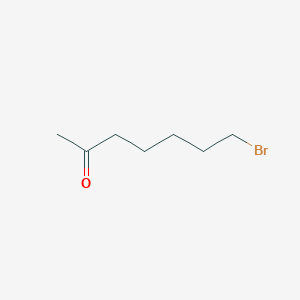

7-Bromoheptan-2-one

Description

Significance of Brominated Ketones as Versatile Synthetic Intermediates

Brominated ketones, and more broadly α-haloketones, are recognized as powerful building blocks in organic synthesis. nih.govresearchgate.net The presence of two electrophilic centers—the carbonyl carbon and the carbon bearing the halogen—allows for a wide array of reactions. nih.govresearchgate.net These compounds are instrumental in the construction of complex molecular architectures, including a variety of nitrogen, sulfur, and oxygen-containing heterocycles. nih.govtandfonline.com

The reactivity of brominated ketones enables their participation in numerous synthetic transformations, such as nucleophilic substitution reactions where the bromine atom is displaced, and reactions involving the ketone functionality like reductions and additions. The ability to selectively functionalize either the halogenated carbon or the carbonyl group provides chemists with a high degree of control in designing synthetic routes. This versatility has led to their use in the synthesis of pharmaceuticals, natural products, and other biologically relevant molecules. numberanalytics.comresearchgate.net

Overview of Research Directions Pertaining to 7-Bromoheptan-2-one

Current research involving this compound is multifaceted, with significant efforts directed towards its application in the synthesis of complex organic molecules. One notable area of investigation is its use in the preparation of specialized amino acids. For instance, it has been employed in the alkylation of nickel(II) Schiff base complexes to produce Fmoc-protected amino acid derivatives with high diastereoselectivity.

Furthermore, this compound serves as a precursor in the synthesis of oligomeric calixpyrrole compounds. nih.gov These macrocyclic molecules have demonstrated the ability to extract certain salts from aqueous solutions, highlighting the utility of this compound in the development of novel materials with specific binding properties. nih.gov The compound's reactivity also makes it a subject of interest in studies exploring enzymatic hydration and the synthesis of peptidomimetics. biosynth.com

Historical Context of Haloketone Utilization in Advanced Organic Synthesis

The use of haloketones in organic synthesis has a rich history, with their importance being recognized for over a century. One of the earliest and most well-known reactions involving this class of compounds is the Favorskii rearrangement, discovered by Alexei Yevgrafovich Favorskii in the late 19th century. numberanalytics.com This reaction involves the rearrangement of an α-haloketone in the presence of a base to form a carboxylic acid derivative, often with a contraction of the carbon skeleton. numberanalytics.com

Over the decades, the synthetic utility of haloketones has expanded dramatically. They have become indispensable intermediates in the synthesis of a wide range of organic compounds. nih.gov The development of new synthetic methods has focused on improving the efficiency, selectivity, and environmental friendliness of reactions involving haloketones. nih.goviau.ir Their role as key precursors for important pharmaceutical compounds has further solidified their position as a cornerstone of modern organic synthesis. nih.govresearchgate.net

Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₁₃BrO |

| Molecular Weight | 193.08 g/mol nih.gov |

| CAS Number | 50775-02-5 chemicalbook.com |

| SMILES | CC(=O)CCCCCBr nih.gov |

Key Reactions of this compound

| Reaction Type | Product | Reagents Used |

| Nucleophilic Substitution | Substituted heptan-2-one derivatives | Sodium azide (B81097), sodium thiolate |

| Reduction | 7-bromoheptan-2-ol | Sodium borohydride (B1222165), lithium aluminum hydride |

| Oxidation | 7-bromoheptanoic acid | Potassium permanganate (B83412) |

| Condensation | Tetrakis(azidopentyl)-functionalized calix iau.irpyrrole (B145914) | Pyrrole, followed by reaction with NaN₃ nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-bromoheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHYAAHXAGULJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458317 | |

| Record name | 2-Heptanone, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50775-02-5 | |

| Record name | 2-Heptanone, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromoheptan 2 One

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 7-Bromoheptan-2-one are foundational for its application in further chemical synthesis, particularly in the preparation of complex organic molecules.

Preparation from 6-Bromohexanoic Acid via Weinreb Amidation and Subsequent Transformations

The synthesis begins with the formation of the N-methoxy-N-methylamide of 6-bromohexanoic acid, commonly known as the Weinreb amide. This intermediate is particularly stable and less prone to over-addition of organometallic reagents compared to other carboxylic acid derivatives like acid chlorides or esters. The subsequent step involves the treatment of the Weinreb amide with a methyl organometallic reagent, typically methyllithium (B1224462) or a methyl Grignard reagent (methylmagnesium bromide). This reaction proceeds to form a stable tetrahedral intermediate which, upon acidic workup, collapses to yield the desired methyl ketone, this compound. acs.orgnih.govacs.orgresearchgate.net This method has been successfully employed to generate this compound as an electrophile for the asymmetric synthesis of tailored amino acids. acs.orgmdpi.com

Table 1: Key Steps in the Synthesis of this compound via Weinreb Amidation

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 6-Bromohexanoic Acid | Amide coupling reagents (e.g., HATU, HOBt, DIPEA), N,O-Dimethylhydroxylamine HCl | N-methoxy-N-methyl-6-bromohexanamide (Weinreb Amide) | acs.org, nih.gov |

Exploration of Alternative Preparative Approaches

While the Weinreb amide route is robust, other synthetic strategies for producing bromo-ketones exist and have been explored. These alternatives can offer different advantages in terms of starting materials, reaction conditions, or scalability.

One potential strategy involves the regioselective ring-opening of cyclic ethers. For instance, methods have been developed for the chemo- and regioselective synthesis of related β-bromoketones (6-bromo-3-oxoalkanoates) through the reaction of 2-alkylidenetetrahydrofurans with boron tribromide. thieme-connect.comresearchgate.net This 'cyclization-ring-opening' strategy showcases an alternative approach to constructing the bromo-keto functional group arrangement.

Another general method for synthesizing brominated compounds is through the bromination of alkenes or positions allylic to a double bond. A hypothetical route to this compound could involve the selective bromination of a suitable precursor, such as heptan-2-one, although controlling the regioselectivity to favor bromination at the terminal C-7 position over the α-positions (C-1 or C-3) would be a significant challenge. Allylic bromination using reagents like N-bromosuccinimide (NBS) on a precursor such as hept-6-en-2-ol, followed by oxidation of the alcohol, could also be envisioned as a potential pathway.

Development of Novel Synthetic Strategies for this compound

Modern synthetic chemistry places a strong emphasis on the development of novel strategies that offer greater control over molecular architecture and are more environmentally benign.

Investigations into Regioselective and Stereoselective Synthesis

The utility of this compound is prominently highlighted in its use as an electrophile in stereoselective synthesis. Specifically, it has been used in the alkylation of chiral nickel(II) Schiff base complexes to produce nonproteinogenic α-amino acids with high stereocontrol. acs.orgacs.orgmdpi.com In this method, the chiral nickel complex, derived from glycine, acts as a nucleophile, and its reaction with this compound proceeds with high diastereoselectivity (82–84% d.e.). mdpi.com Subsequent decomplexation and protecting group manipulation yield enantiomerically enriched amino acids that can be incorporated into peptides, such as inhibitors for histone deacetylases (HDACs). acs.orgnih.govresearchgate.net The success of this method relies on the predictable stereochemical outcome directed by the chiral auxiliary.

Table 2: Example of Stereoselective Alkylation using this compound

| Chiral Nucleophile | Electrophile | Key Conditions | Product Type | Diastereomeric Excess (d.e.) | Reference |

|---|

Investigations into regioselective synthesis are also critical. While not directly applied to this compound, the reaction of 2-alkylidenetetrahydrofurans with boron tribromide provides a powerful example of regiocontrol, selectively yielding 6-bromo-3-oxoalkanoates over other possible isomers. thieme-connect.com Such methodologies are crucial for building complex molecules where the precise placement of functional groups is essential.

Advancements in Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic routes. For the synthesis of brominated organic compounds, this often involves moving away from stoichiometric and hazardous brominating agents towards catalytic and more sustainable alternatives.

A significant advancement is the development of aerobic oxidative bromination. nih.gov These systems use a bromide source, such as hydrobromic acid (HBr) or sodium bromide (NaBr), in combination with molecular oxygen (from air) as the terminal oxidant. nih.gov This approach is inherently "greener" as it avoids the use of high-molecular-weight, stoichiometric brominating agents and produces water as the primary byproduct. While this specific methodology has been demonstrated primarily for the bromination of aromatic compounds and activated C-H bonds, its principles could be adapted for the synthesis of aliphatic bromides. The development of catalysts that could enable the selective aerobic bromination of alkanes or ketones at specific positions would represent a major step forward in the sustainable synthesis of compounds like this compound.

Chemical Reactivity and Transformative Potential of 7 Bromoheptan 2 One

Reactivity as an Electrophilic Building Block

The presence of two electrophilic sites, the carbonyl carbon and the carbon bearing the bromine atom, makes 7-Bromoheptan-2-one a versatile precursor in the synthesis of more complex molecules.

Alkylation Reactions, e.g., with Nickel(II) Schiff Base Complexes for Amino Acid Synthesis

A significant application of this compound is in the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components in medicinal chemistry and drug design. mdpi.com It serves as an electrophile in alkylation reactions with chiral Ni(II) Schiff base complexes of glycine. mdpi.comnih.govrsc.org This method allows for the stereoselective formation of new carbon-carbon bonds, leading to the synthesis of tailored amino acids. mdpi.comnih.gov

This synthetic strategy provides an efficient route to novel Fmoc amino acids that can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. nih.govacs.org These unnatural amino acids are valuable for creating peptidomimetic inhibitors, for example, those targeting histone deacetylases (HDACs). nih.gov

Table 1: Alkylation Reaction of Ni(II) Schiff Base Complex with this compound

| Reactant 1 | Reactant 2 | Product | Key Features |

| Chiral Ni(II) Schiff Base of Glycine | This compound | Fmoc-L-Aon-OH | High diastereoselectivity (82-84% d.e.) |

| Used for synthesis of peptidomimetic inhibitors |

Nucleophilic Addition to the Carbonyl Moiety

The carbonyl group in this compound is an electrophilic center susceptible to nucleophilic addition reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.com

The reactivity of the carbonyl group allows for various transformations. For example, it can be reduced to a secondary alcohol, 7-bromoheptan-2-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This reaction is a classic example of nucleophilic addition, where a hydride ion acts as the nucleophile. masterorganicchemistry.com

The carbonyl carbon is an excellent electrophile and reacts with a wide array of nucleophiles. masterorganicchemistry.com The nature of the nucleophile determines whether the addition is reversible or irreversible. masterorganicchemistry.com Strong nucleophiles like hydride reagents lead to irreversible additions. masterorganicchemistry.com The rate of these addition reactions can be influenced by electronic and steric factors. masterorganicchemistry.com

Transformations Involving the Bromine Functionality

Nucleophilic Substitution Pathways

The bromine atom at the terminal position of this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is characteristic of primary alkyl halides and typically proceeds via an SN2 mechanism. In these reactions, a nucleophile displaces the bromide ion, forming a new covalent bond with the terminal carbon atom.

This pathway allows for the introduction of various functional groups at the end of the seven-carbon chain. For instance, nucleophiles such as amines or thiols can react with this compound to form the corresponding substituted heptan-2-one derivatives. This versatility makes it a useful intermediate in the synthesis of diverse organic compounds.

Non-Covalent Interactions and Supramolecular Chemistry

Hydrogen Bond Donor and Proton Receptor Characteristics

This compound possesses the ability to participate in non-covalent interactions, specifically hydrogen bonding. biosynth.com The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor (proton receptor), while the molecule itself can also function as a hydrogen bond donor. biosynth.com

Research has indicated that this compound can reversibly bind with anions like chloride ions. biosynth.com This interaction is thought to occur within the cavity of an anion that has been modified with a 2,3-diaminopyridine (B105623) moiety. biosynth.com The ability to form such non-covalent complexes is a key aspect of supramolecular chemistry, where molecules are organized into larger, ordered structures through intermolecular forces. The study of these interactions, for instance through titration calorimetry, helps in understanding the binding affinities of the molecule for various cations and anions. biosynth.com

Reversible Binding of Anionic Species, e.g., Chloride Ions

The molecular architecture of this compound, featuring both a ketone group and a bromoalkane chain, facilitates its participation in non-covalent interactions, particularly with anionic species. The compound can function as a hydrogen bond donor, enabling it to act as a proton receptor and form reversible bonds with anions like chloride ions. biosynth.com This characteristic is fundamental to its application in the field of supramolecular chemistry, where it serves as a versatile building block for the synthesis of larger host molecules designed for anion recognition and sensing. biosynth.comacs.org

A significant application of this compound is in the synthesis of calix acs.orgpyrrole (B145914) derivatives. researchgate.netresearchgate.net These macrocyclic compounds, created through the condensation of pyrrole and this compound, possess a unique cavity capable of encapsulating anions. biosynth.comresearchgate.net Research has demonstrated that oligomeric calixpyrrole compounds synthesized using this compound can effectively extract halide salts, such as tetrabutylammonium (B224687) chloride and fluoride (B91410), from aqueous solutions. acs.orgresearchgate.net The binding process within these synthetic receptors is often studied and confirmed using analytical techniques like NMR and UV/Vis spectroscopy. acs.orgresearchgate.net This reversible binding is crucial for developing systems for anion detection and separation. acs.org

Table 1: Research Findings on Anion Binding Involving this compound Derivatives

| Derivative System | Target Anion(s) | Key Findings | Analytical Methods |

| Anion receptor with 2,3-diaminopyridine moiety | Chloride (Cl⁻) | Demonstrates reversible binding of chloride ions within the receptor's cavity. biosynth.com | Not Specified |

| Oligomeric Calix acs.orgpyrroles | Chloride (Cl⁻), Fluoride (F⁻) | Capable of extracting tetrabutylammonium chloride and fluoride salts from aqueous media. acs.orgresearchgate.netresearchgate.net | NMR Spectroscopy, UV/Vis Spectroscopy, Thermogravimetric Analysis acs.orgresearchgate.net |

Chelation and Coordination with Metal Cations

Chelation involves the bonding of a single entity, known as a ligand, to a central metal ion at two or more points of attachment. wikipedia.org this compound, with its ketone oxygen and terminal bromine, possesses the structural features of a bifunctional molecule that can participate in coordination with metal cations. Its affinity for various metal cations has been the subject of investigation, with techniques such as titration calorimetry being employed to study the binding characteristics. biosynth.com

A notable application demonstrating this coordination potential is in the synthesis of specialized amino acids. This compound is utilized in alkylation reactions with nickel(II) Schiff base complexes to produce tailored amino acid structures. In this context, the organic molecule interacts with the metal complex, facilitating the desired chemical transformation.

Furthermore, the principles of coordination chemistry suggest the broader potential of this compound in metal-templated synthesis. mdpi.com This strategy uses metal ions as templates to organize reacting molecules, like this compound, into specific arrangements, thereby facilitating the formation of complex macrocyclic structures. mdpi.com Transition metal ions such as nickel(II), copper(II), and zinc(II) are often used to template the condensation reactions that lead to macrocycles. mdpi.comresearchgate.net This approach is a cornerstone of self-assembly processes in modern coordination chemistry. mdpi.com

Table 2: Examples of Metal Ion Interactions with this compound and Related Systems

| Metal Ion | Context of Interaction | Application/Process |

| Nickel(II) | Forms complexes with Schiff bases used in reactions with this compound. | Synthesis of tailored amino acids. |

| Nickel(II) | Acts as a template in condensation reactions. mdpi.com | General macrocycle synthesis. mdpi.com |

| Copper(II) | Acts as a template in condensation reactions. mdpi.comresearchgate.net | General macrocycle synthesis. mdpi.comresearchgate.net |

| Zinc(II) | Acts as a template in condensation reactions. mdpi.com | General macrocycle synthesis. mdpi.com |

Applications of 7 Bromoheptan 2 One in Advanced Organic Synthesis

Strategic Intermediate in Medicinal Chemistry Research

In medicinal chemistry, the precise construction of molecules is paramount to achieving desired biological activity. 7-Bromoheptan-2-one serves as a key electrophilic reagent, enabling the introduction of a seven-carbon chain with a reactive ketone functionality, a structural motif found in various biologically active compounds.

A significant application of this compound is in the asymmetric synthesis of tailor-made amino acids, which are crucial components of peptidomimetic inhibitors. mdpi.com These inhibitors are designed to mimic or block the function of peptides in biological systems. Specifically, this compound is used as an electrophile in the alkylation of chiral Ni(II) complexes of Schiff bases, a method that allows for the stereo-controlled preparation of non-proteinogenic amino acids. mdpi.comacs.org

One prominent example is the synthesis of Fmoc-L-Aon-OH (Fmoc-L-2-amino-8-oxononanoic acid), a key building block for substrate peptidomimetic inhibitors (SPIs) of histone deacetylases (HDACs). mdpi.comacs.orgnih.gov HDACs are critical enzymes in gene regulation, and their inhibition is a major target in cancer therapy. The synthesis involves the alkylation of a Ni(II) Schiff base complex with this compound, followed by decomplexation and Fmoc protection, yielding the desired amino acid with high efficiency. acs.orgnih.gov These specialized amino acids are then incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) to create potent and selective HDAC inhibitors. mdpi.comnih.gov

Table 1: Synthesis of Fmoc-Amino Acids using this compound

| Electrophile | Product | Application |

|---|

Beyond its role in HDAC inhibitors, this compound is a versatile precursor for a broader range of biologically active molecules. Its ability to undergo nucleophilic substitution at the bromine-bearing carbon allows for the attachment of various functional groups, leading to diverse molecular scaffolds. This makes it a valuable starting material in the development of potential pharmaceuticals for various diseases. The ketone functionality can also be further manipulated, for instance, through reduction to an alcohol or conversion to other groups, adding another layer of synthetic versatility.

Synthesis of Peptidomimetic Inhibitors, e.g., Histone Deacetylase (HDAC) Substrates

Role in Building Block Synthesis for Complex Molecular Architectures

The construction of complex molecular architectures is a central goal of modern organic synthesis. ekb.eg this compound serves as a fundamental building block in this endeavor, providing a linear carbon chain that can be elaborated upon and integrated into larger, more intricate structures. Its utility stems from the orthogonal reactivity of its two functional groups. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the ketone can participate in a variety of carbonyl chemistry reactions. This dual reactivity allows for sequential and controlled bond formations, which is essential for the assembly of complex molecules in a predictable manner. ekb.eg

Table 2: Reactions of this compound in Synthesis

| Reaction Type | Functional Group Involved | Description |

|---|---|---|

| Nucleophilic Substitution | C-Br bond | The bromine atom is displaced by nucleophiles (e.g., amines, thiols) to form new carbon-heteroatom bonds. |

| Alkylation | C-Br bond | Acts as an alkylating agent, for example, in the synthesis of specialized amino acids. acs.org |

| Reduction | C=O (Ketone) | The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165). |

Potential for the Formation of Macrocyclic and Polycyclic Structures, e.g., Tetrapyrrolic Structures

The structure of this compound is also suitable for the synthesis of macrocyclic and polycyclic frameworks. These large ring systems are of great interest due to their unique host-guest chemistry and biological activities.

A notable example is its use in the synthesis of functionalized calix acs.orgpyrroles, which are tetrapyrrolic macrocycles. researchgate.netresearchgate.net In a reported synthesis, 7-bromohept-2-one is condensed with pyrrole (B145914) to form tetrabromopentyltetraethylcalix acs.orgpyrrole. researchgate.netresearchgate.netscience.gov This macrocyclic intermediate can then be further functionalized. For instance, reaction with sodium azide (B81097) converts the bromoalkyl chains into azidoalkyl groups, creating a versatile platform for "click chemistry" to build even larger, oligomeric calixpyrrole structures. researchgate.netresearchgate.net The ability to form such complex, pre-organized macrocycles highlights the strategic importance of this compound in supramolecular chemistry. biosynth.com

Mechanistic Investigations of 7 Bromoheptan 2 One Reactions

Elucidation of Reaction Pathways Involving 7-Bromoheptan-2-one

This compound's structure, featuring a ketone at the second carbon and a bromine at the seventh, allows for a variety of reaction pathways. The primary bromide is susceptible to nucleophilic substitution, while the ketone can undergo nucleophilic addition, reduction, or oxidation. The interplay between these two functional groups is a key aspect of its reactivity.

Nucleophilic Substitution: The bromine atom in this compound serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, such as amines and thiols, to form substituted heptan-2-one derivatives. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles, where the nucleophile attacks the carbon bearing the bromine atom, leading to inversion of stereochemistry if the carbon were chiral.

Intramolecular Cyclization: A significant reaction pathway for this compound and its derivatives is intramolecular cyclization. For instance, in the presence of a base, the enolate of the ketone can be formed, which can then act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a five-membered ring. This type of reaction is a common strategy for the synthesis of cyclopentanone (B42830) derivatives. oup.com The formation of five-membered rings through cyclization is a prevalent strategy in the synthesis of substituted pyrrolidines. ua.es

Reactions at the Carbonyl Group: The ketone functional group can be targeted by various reagents. Reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride will yield the corresponding alcohol, 7-bromoheptan-2-ol. Oxidation, using strong oxidizing agents like potassium permanganate (B83412), can lead to cleavage of the carbon chain and formation of carboxylic acids.

Cross-Coupling Reactions: The alkyl bromide moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. These reactions, often catalyzed by transition metals like palladium or nickel, are fundamental in modern organic synthesis for constructing complex molecular architectures. acs.org

Kinetic Studies of Relevant Transformations

Kinetic studies are essential for understanding the rate of a reaction and the factors that influence it. For reactions involving this compound, kinetic analysis can help to distinguish between different possible mechanisms and to optimize reaction conditions for desired outcomes.

Factors Influencing Reaction Rates:

Temperature: Increasing the temperature generally increases the reaction rate as it provides more kinetic energy to the reacting molecules. acs.org

Solvent: The choice of solvent can significantly impact reaction rates, particularly for nucleophilic substitution reactions where the solvent can stabilize or destabilize transition states and intermediates. acs.org

Concentration of Reactants: The rate of reaction is typically dependent on the concentration of one or more reactants, as described by the rate law. khanacademy.org

Example of Kinetic Analysis: SN1 vs. SN2 Reactions

The nucleophilic substitution of the bromine in this compound can theoretically proceed through either an SN1 or SN2 mechanism. Kinetic studies can differentiate between these two pathways.

SN2 Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[this compound][Nucleophile]. This is a second-order reaction. libretexts.org

SN1 Kinetics: The rate of an SN1 reaction is only dependent on the concentration of the substrate, as the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation. The rate law is: Rate = k[this compound]. This is a first-order reaction. libretexts.org

Experimental data from kinetic studies, such as those obtained through monitoring the reaction progress over time using techniques like NMR or GC-MS, can be used to determine the order of the reaction and thus elucidate the operative mechanism. acs.org

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. khanacademy.org They are typically transient and have a finite lifetime, but their identification and characterization can provide direct evidence for a proposed reaction mechanism. jsscacs.edu.in

Common Intermediates in this compound Reactions:

Carbocations: In an SN1 reaction, the departure of the bromide leaving group would lead to the formation of a primary carbocation at the C7 position. However, primary carbocations are generally unstable, making the SN1 pathway less likely for this compound unless rearrangement to a more stable carbocation is possible. libretexts.org

Enolates: In base-catalyzed reactions, the deprotonation of the α-carbon to the ketone (either C1 or C3) can form an enolate intermediate. This nucleophilic intermediate is key in intramolecular cyclization reactions. open.ac.uk

Transition States: While not true intermediates as they cannot be isolated, transition states represent the highest energy point along a reaction coordinate. jsscacs.edu.in Their structure can be inferred from kinetic data and computational modeling. For an SN2 reaction of this compound, the transition state would involve a pentacoordinate carbon atom where the nucleophile is forming a bond and the bromide is breaking its bond simultaneously.

Techniques for Identifying Intermediates:

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can sometimes be used to directly observe and characterize stable intermediates. jsscacs.edu.in Time-resolved spectroscopy can be employed to study more reactive intermediates.

Trapping Experiments: A reactive species can be "trapped" by adding a reagent that will react with the intermediate to form a stable, characterizable product.

Isotopic Labeling: Replacing an atom with one of its isotopes (e.g., 13C for 12C) can help to trace the path of atoms through a reaction and provide evidence for the formation of specific intermediates. jsscacs.edu.in

Interactive Data Table: Spectroscopic Data for Potential Intermediates

This table provides hypothetical spectroscopic data that could be used to identify potential intermediates in reactions of this compound.

| Intermediate | 13C NMR (ppm, characteristic signal) | IR (cm-1, characteristic absorption) |

| Enolate of this compound | ~150-160 (C=C) | ~1650 (C=C stretch) |

| 7-bromoheptan-2-ol | ~60-70 (C-OH) | ~3200-3600 (O-H stretch, broad) |

By comparing the spectroscopic data of the reaction mixture to known data for potential intermediates, chemists can gain valuable insights into the reaction mechanism.

Computational and Theoretical Chemistry Studies of 7 Bromoheptan 2 One

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of 7-bromoheptan-2-one. Methods such as Density Functional Theory (DFT) are particularly well-suited for these investigations.

The flexible seven-carbon chain of this compound allows for a multitude of possible conformations. Computational methods can be employed to identify the most stable (lowest energy) conformers by systematically exploring the potential energy surface. This analysis involves rotating the single bonds within the molecule and calculating the energy of each resulting geometry. The results of such a study would typically reveal the dihedral angles that define the most stable, low-energy shapes of the molecule.

Furthermore, these calculations provide detailed information about the electronic properties. Key parameters that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The MEP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electrophilic and nucleophilic sites. For this compound, the oxygen of the carbonyl group would be an electron-rich site, while the carbon of the carbonyl group and the carbon bonded to the bromine atom would be electron-poor.

Table 1: Calculated Electronic Properties of this compound (Illustrative) (Note: The following data is illustrative of typical results from DFT calculations and is not from a specific published study on this molecule.)

| Parameter | Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of the molecule most likely to donate electrons. |

| Energy of LUMO | -0.8 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Theoretical Analysis of Reactivity and Reaction Mechanisms

Theoretical analysis is invaluable for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. Given its structure, with a ketone functional group and a primary bromoalkane, it can participate in various transformations, most notably nucleophilic substitution at the bromine-bearing carbon.

DFT simulations can be used to model the transition states and activation energies for reactions such as the SN2 mechanism. By calculating the energy profile of a reaction pathway, chemists can determine the feasibility of a reaction and predict its rate. For example, in a reaction with a nucleophile, computational models can compare the activation barriers for attack at the carbonyl carbon versus the carbon attached to the bromine, explaining the regioselectivity of the reaction. DFT calculations have been effectively used to rationalize the regioselectivity in other alkylation reactions, demonstrating the power of this approach. mdpi.com

These theoretical studies can also assess the influence of different solvents on the reaction mechanism and kinetics by incorporating solvent effects into the calculations. This allows for a more accurate comparison between theoretical predictions and experimental results.

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound (Note: This table presents hypothetical data to illustrate the type of results obtained from theoretical reaction mechanism analysis.)

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| CN⁻ | DMSO | 18.5 | SN2 |

| I⁻ | Acetone | 20.1 | SN2 |

| NH₃ | Water | 22.4 | SN2 |

Molecular Modeling of Intermolecular and Supramolecular Interactions

Molecular modeling techniques are used to study how this compound interacts with itself and with other molecules. These non-covalent interactions are crucial in determining the physical properties of the compound, such as boiling point and solubility, and its role in larger molecular assemblies.

This compound has the capacity to act as both a hydrogen bond donor (through its C-H bonds) and a hydrogen bond acceptor (through the lone pairs on the carbonyl oxygen). Although C-H bonds are weak donors, these interactions can be significant in forming supramolecular structures. soton.ac.uk Molecular modeling can be used to investigate the geometry and strength of these hydrogen bonds, as well as other non-covalent forces like dipole-dipole interactions and van der Waals forces.

In the context of supramolecular chemistry, modeling can predict how this compound might interact with host molecules or how it might self-assemble. soton.ac.uk For instance, simulations could explore its interaction with cyclodextrins or its behavior in different solvent environments, providing insights into its potential for forming organized molecular structures. Such studies are vital in fields like materials science and medicinal chemistry, where the compound might be used as a building block for more complex architectures. acs.org

Advanced Analytical Characterization Methodologies for 7 Bromoheptan 2 One and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 7-Bromoheptan-2-one. High-resolution nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to provide detailed structural information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for verifying the carbon-hydrogen framework of this compound. In ¹³C NMR, the ketone carbonyl carbon exhibits a characteristic chemical shift in the downfield region, typically around 200-220 ppm. The carbon atom attached to the bromine atom also shows a distinct chemical shift. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve the coupling patterns between adjacent protons and to correlate protons with their directly attached carbon atoms, respectively, which helps in unambiguously assigning the signals and confirming the regioisomeric structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band is the C=O stretching vibration of the ketone group, which typically appears around 1700-1720 cm⁻¹. pg.edu.pl The presence of C-H bonds in the alkyl chain is confirmed by stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively. pg.edu.plnist.gov The C-Br stretching vibration is also observable, typically in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can validate the exact molecular weight of this compound (C₇H₁₃BrO), which has a calculated exact mass of approximately 192.0150 Da. nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of an M+2 peak. chemguide.co.uk This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. chemguide.co.uk Consequently, the molecular ion region of the mass spectrum of this compound will show two peaks of almost equal intensity, separated by two m/z units, corresponding to the molecules containing each bromine isotope. chemguide.co.uk Fragmentation patterns observed in the mass spectrum provide further structural information by showing the characteristic cleavage of the molecule. whitman.eduescholarship.org

Table 1: Spectroscopic Data for this compound

| Technique | Observed Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹³C NMR | Ketone (C=O) | ~200-220 ppm | |

| IR Spectroscopy | Ketone (C=O) stretch | ~1700-1720 cm⁻¹ | pg.edu.pl |

| Mass Spectrometry | Molecular Ion (M+) | m/z ≈ 192 & 194 | nih.govchemguide.co.uk |

| High-Resolution MS | Exact Mass | ~192.0150 Da | nih.gov |

Calorimetric Techniques for Binding Affinity Determination

Isothermal Titration Calorimetry (ITC): Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during biomolecular interactions. units.it This method is particularly valuable for studying the binding affinity of derivatives of this compound, which may be synthesized to interact with specific biological targets like proteins or enzymes. researchgate.netmdpi.com

In a typical ITC experiment, a solution of a ligand (e.g., a derivative of this compound) is titrated into a solution containing a macromolecule. The resulting heat release or absorption is measured, providing a direct determination of the binding enthalpy (ΔH). units.it From the binding isotherm, which is a plot of the heat change per injection versus the molar ratio of the ligand to the macromolecule, several key thermodynamic parameters can be determined: the binding affinity (Ka), the dissociation constant (Kd), the stoichiometry of the interaction (n), and the change in entropy (ΔS).

The reliability of ITC data depends on factors such as the concentration of the reactants and the magnitude of the heat change. malvernpanalytical.com For instance, the "c-window," a value derived from the product of the binding constant and the macromolecule concentration, should ideally be within a certain range to obtain a well-defined sigmoidal binding curve. units.it

Table 2: Hypothetical ITC Data for a this compound Derivative Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | - |

| Binding Affinity (Ka) | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant (Kd) | 4.0 | µM |

| Enthalpy (ΔH) | -8.5 | kcal/mol |

| Entropy (ΔS) | 2.3 | cal/mol·K |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, containing a stereocenter at the C2 position, it can exist as two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. chiraltech.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chromatographyonline.com The choice of the chiral column and the mobile phase composition is critical for achieving optimal resolution. lcms.cz Chiral HPLC can be used to determine the enantiomeric excess (ee) of a sample of this compound, which is a crucial quality control parameter, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful. lcms.cz

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns has enabled faster and more efficient chiral separations. chiraltech.com

Q & A

Q. How can this compound be utilized in photoredox catalysis for C–Br bond functionalization?

- Methodological Answer : Pair with iridium(III) photocatalysts (e.g., [Ir(ppy)₃]) under blue LED light. Monitor reaction progress via in-situ IR. Compare with traditional Pd-catalyzed systems, focusing on selectivity for C–C vs. C–heteroatom bond formation. Use deuterium-labeling (e.g., D₂O quench) to probe radical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.